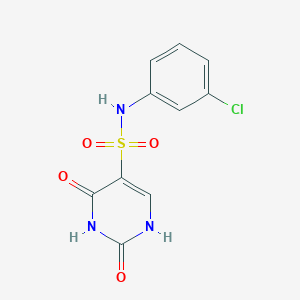

N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine compounds typically involves multistep chemical processes, starting from basic aromatic or heteroaromatic compounds. For instance, compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine were synthesized through chlorination and amination, indicating a general approach that might be applicable to the synthesis of N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide (Lu Jiu-fu et al., 2015).

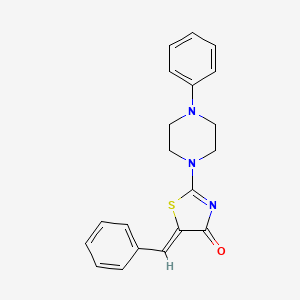

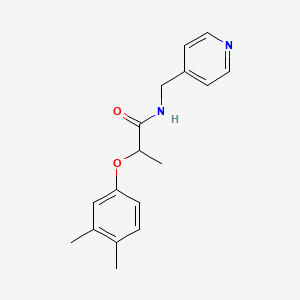

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often elucidated using advanced spectroscopic techniques. For example, the crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction, showcasing the detailed molecular architecture and the interactions within the crystal lattice (Hu Yang, 2009).

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, including interactions with acids and bases, that can significantly affect their chemical properties. The reaction of N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N′-isonicotinoylhydrazide with different acids and bases has been extensively studied, revealing insights into the tautomerism and the resultant effect on the compound's immunotropic activity (E. S. Ryzhova et al., 2010).

Applications De Recherche Scientifique

Irreversible Enzyme Inhibition

Research on pyrimidine derivatives, including those similar to N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, has shown their potential as irreversible enzyme inhibitors. Baker et al. (1967) explored the binding modes of substituted pyrimidines to dihydrofolic reductase, identifying positions on the pyrimidine ring suitable for the placement of a covalent forming group, aiming to design active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).

Heterocycle Synthesis

The reactivity of pyrimidine nucleosides with chloroethylene oxide and 2-chloroacetaldehyde has been investigated, leading to the synthesis of various adducts. These reactions open up pathways for the creation of novel compounds with potential promutagenic properties, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Barbin, Friesen, O'neill, Croisy, & Bartsch, 1986).

Antimicrobial Activities

Several studies have focused on synthesizing pyrimidine derivatives and evaluating their antimicrobial activities. Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, demonstrating significant inhibition on bacterial and fungal growth, compared to standard drugs (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Crystal Structures and Binding Studies

The crystal structures of compounds related to N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide have been analyzed to understand their binding specificity and conformational aspects. Studies on diaminopyrimidine antifolates, such as DDMP, offer insights into their tight binding to dihydrofolate reductase, contributing to their antineoplastic activity (Cody, 1983).

Antifungal and Antineoplastic Activities

Research on pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties has highlighted their remarkable antifungal activity, comparing favorably with standard fungicides. These findings demonstrate the potential of pyrimidine derivatives in developing new antifungal agents (El-Gaby, Gaber, Atalla, & Al-Wahab, 2002).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4S/c11-6-2-1-3-7(4-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWGRPYEUUDFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)

![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)

![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)